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Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine
biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2]
This pathway is essential for the synthesis of pyrimidines, which are fundamental components
of DNA and RNA.[3] Consequently, DHODH is crucial for cell proliferation and survival.[3] Due
to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, DHODH has
emerged as a promising therapeutic target in oncology and autoimmune diseases.[3]

The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the function of
DHODH with high precision. By creating a specific knockout of the DHODH gene, researchers
can study the direct consequences of its loss on cellular processes, validate it as a drug target,
and explore potential therapeutic strategies. These application notes provide a comprehensive
guide, including detailed protocols, for utilizing CRISPR-Cas9 to study DHODH gene function.

Signaling Pathway and Experimental Workflow

The de novo pyrimidine synthesis pathway is a fundamental metabolic process. DHODH plays
a pivotal role in this pathway, which is located in the inner mitochondrial membrane. Its
inhibition or knockout leads to a depletion of the pyrimidine pool, affecting DNA and RNA
synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
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Caption: Role of DHODH in the de novo pyrimidine synthesis pathway.

The general workflow for studying DHODH function using CRISPR-Cas9 involves designing
and validating sgRNAs, delivering the CRISPR-Cas9 machinery into the target cells, selecting
and verifying knockout cells, and finally, performing functional assays.
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Caption: Experimental workflow for studying DHODH function using CRISPR-Cas9.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of DHODH

This protocol outlines the steps for generating DHODH knockout cell lines using CRISPR-

Cas9.

1. sgRNA Design and Synthesis:

« Obtain the target gene sequence for DHODH from a database like NCBI.

o Use online sgRNA design tools (e.g., Benchling, CHOPCHOP) to identify 2-3 sgRNAs
targeting an early exon of DHODH. Select sgRNAs with high on-target and low off-target

scores. The target sequence is typically 20 nucleotides followed by a Protospacer Adjacent
Motif (PAM) (5'-NGG-3' for Streptococcus pyogenes Cas9).

o Synthesize the sgRNAs chemically or clone them into an expression vector.

2. Delivery of CRISPR-Cas9 Components:

» Method Selection: Choose a suitable delivery method based on the cell type. Common

methods include lipid-based transfection, electroporation, or viral vectors (e.g., lentivirus,
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adeno-associated virus). The CRISPR components can be delivered as DNA plasmids,
MRNA, or as a ribonucleoprotein (RNP) complex.

o Transfection/Electroporation (RNP method):
o Form RNP complexes by incubating Cas9 protein with the synthetic SgRNA.
o Resuspend the target cells in a suitable buffer.

o Combine the cells with the RNP complexes and perform electroporation using an
optimized program for the specific cell line.

3. Selection and Validation of Knockout Clones:

Single-Cell Cloning: After delivery of the CRISPR-Cas9 components, isolate single cells into

96-well plates to grow clonal populations.

Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA.
Amplify the genomic region targeted by the sgRNA using PCR.

Validation of Editing:

o Mismatch Detection Assay (e.g., T7E1): This provides a preliminary screen for editing
efficiency in a pool of cells.

o Sanger Sequencing: Sequence the PCR products to confirm the presence of insertions or
deletions (indels) at the target site.

o Next-Generation Sequencing (NGS): For a more comprehensive analysis of editing
outcomes and off-target effects.

o Western Blot Analysis: Confirm the absence of DHODH protein expression in the knockout
clones. This is a critical step to ensure a functional knockout.

Protocol 2: Cell Viability Assay

This protocol is used to assess the effect of DHODH knockout on cell proliferation and viability.
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1. Cell Seeding:

¢ Seed both wild-type (WT) and DHODH-knockout (KO) cells in a 96-well plate at an
appropriate density for logarithmic growth over the experimental period.

2. Treatment Conditions:
e Culture a set of wells for both WT and KO cells in standard culture medium.

» To confirm that the observed effects are due to the disruption of the pyrimidine synthesis
pathway, include a "rescue" condition. For this, supplement the culture medium with a high
concentration of uridine (e.g., 100-500 uM). DHODH-deficient cells can be sustained by
exogenous uridine.

3. Incubation:
 Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-120 hours).
4. Viability Measurement:

» Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega), which
measures ATP levels as an indicator of cell viability.

» Alternatively, use colorimetric assays like the WST-1 assay.

e Measure the luminescence or absorbance according to the manufacturer's instructions using
a plate reader.

5. Data Analysis:
o Normalize the viability of treated cells to the vehicle control.

o Compare the viability of KO cells to WT cells in both standard and uridine-supplemented
media.

Protocol 3: Metabolomic Analysis
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This protocol is designed to confirm the functional consequence of DHODH knockout by
measuring the accumulation of its substrate, dihydroorotate.

1. Cell Culture and Treatment:
o Plate WT and DHODH-KO cells and culture until they reach a suitable confluency.
2. Metabolite Extraction:

o Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline
(PBS).

e Add a pre-chilled extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15
minutes.

o Scrape the cells and collect the cell extract.

3. Sample Preparation:

» Centrifuge the extracts at high speed to pellet cell debris.
o Collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis:

e Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS)
to quantify the levels of dihydroorotate and other pyrimidine pathway intermediates like
orotate and UMP.

5. Data Analysis:

» Normalize the metabolite levels to an internal standard and cell number or protein
concentration.

o Compare the levels of dihydroorotate in KO cells to WT cells. A significant accumulation of
dihydroorotate in KO cells confirms the inhibition of DHODH activity.

Quantitative Data Summary
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The following tables summarize expected quantitative outcomes from the described

experiments based on published literature.

Table 1: Effect of DHODH Knockout on Cell Viability

Relative

. . . Uridine
Cell Line Condition Viability (% of Reference
Rescue
WT)
DHODH Significantly
Jurkat (T-ALL) Yes
Knockout Reduced
G3MB-MYC o
DHODH Significantly
(Medulloblastom Yes
Knockout Reduced
a)
) DHODH Significantly
SCLC Cell Lines Yes
Knockout Reduced

Table 2: Metabolomic Changes Following DHODH Inhibition/Knockout
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Expected Change
Fold Change

Metabolite in KO/Inhibited ] Reference
(Representative)

Cells
Dihydroorotate Increase >10-fold
N-carbamoyl- .
Increase Variable
aspartate
Orotate Decrease Significant Reduction
Uridine
Monophosphate Decrease Significant Reduction
(UMP)
Uridine Triphosphate ) ]
Decrease Rapid Depletion
(UTP)
Cytidine Triphosphate ) )
Decrease Rapid Depletion
(CTP)

Table 3: IC50 Values of DHODH Inhibitors in Cancer Cell Lines

Inhibitor Cell Line Type IC50 Range (nM) Reference
Brequinar T-ALL Nanomolar range
Leflunomide SCLC Variable

o 210 nM (in vitro
Indoluidin D HL-60 (AML)

assay)
BAY 2402234 AML Sub-nanomolar
Conclusion

The use of CRISPR-Cas9 to knock out the DHODH gene provides a precise and powerful
method for elucidating its function in various cellular contexts. The protocols and application
notes provided here offer a framework for researchers to investigate the role of DHODH in cell
viability, metabolism, and other key biological processes. This approach is invaluable for
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validating DHODH as a therapeutic target and for the development of novel inhibitors for the
treatment of cancer and other diseases characterized by rapid cell proliferation. The ability to
rescue the knockout phenotype with exogenous uridine provides a robust control to ensure that
the observed effects are directly linked to the disruption of the de novo pyrimidine synthesis
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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